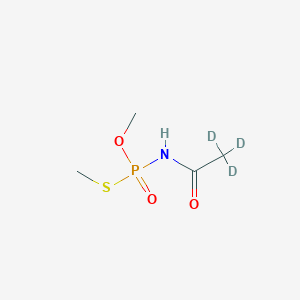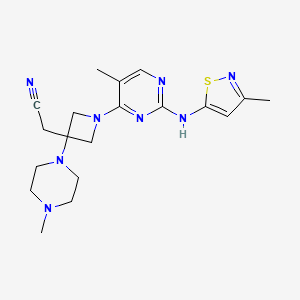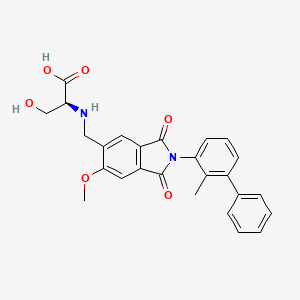![molecular formula C27H27N5O4 B10856130 [(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B10856130.png)
[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound 16d, identified by the PubMed ID 36573286, is a synthetic organic compound known for its role as a cystic fibrosis transmembrane conductance regulator activator. It has been optimized for high solubility, making it suitable for formulation as eye drops, primarily as a potential topical treatment for dry eye disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of compound 16d involves the reaction of 7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride with 2-methylpiperazine in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then reacted with phenylmethanone under similar conditions to yield compound 16d .
Industrial Production Methods
Industrial production of compound 16d follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Compound 16d undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, typically in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
科学研究应用
Compound 16d has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in modulating cystic fibrosis transmembrane conductance regulator activity.
Industry: It is used in the formulation of pharmaceutical products, particularly eye drops.
作用机制
Compound 16d exerts its effects by activating the cystic fibrosis transmembrane conductance regulator. This activation enhances the transport of chloride ions across cell membranes, which helps to maintain proper hydration of the ocular surface. The molecular targets involved include the cystic fibrosis transmembrane conductance regulator protein and associated signaling pathways .
相似化合物的比较
Similar Compounds
Compound 16a: Another cystic fibrosis transmembrane conductance regulator activator with a similar structure but different substituents.
Compound 16b: Similar in structure but with variations in the pyrazolo[1,5-a]pyrimidine ring.
Compound 16c: Similar in structure but with different functional groups attached to the phenyl ring.
Uniqueness
Compound 16d is unique due to its high solubility and compatibility with formulation as eye drops. This makes it particularly suitable for topical applications in treating dry eye disease, setting it apart from other similar compounds .
属性
分子式 |
C27H27N5O4 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC 名称 |
[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C27H27N5O4/c1-18-17-30(13-14-31(18)26(33)19-7-5-4-6-8-19)27(34)21-16-25-28-12-11-22(32(25)29-21)20-9-10-23(35-2)24(15-20)36-3/h4-12,15-16,18H,13-14,17H2,1-3H3/t18-/m0/s1 |
InChI 键 |
IZQQHYQEKBFWAG-SFHVURJKSA-N |
手性 SMILES |
C[C@H]1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=NN4C(=CC=NC4=C3)C5=CC(=C(C=C5)OC)OC |
规范 SMILES |
CC1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=NN4C(=CC=NC4=C3)C5=CC(=C(C=C5)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(Benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B10856055.png)
![4-(1-((4-Fluoro-1-methylpiperidin-4-yl)methyl)-4-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10856059.png)
![(2R,3R,4S,5S)-2-(4-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(((2-(((2-(tert-butyl)pyridin-3-yl)methyl)amino)ethyl)thio)methyl)tetrahydrofuran-3,4-diol](/img/structure/B10856065.png)
![N-(3-(5-Chloro-2-(difluoromethoxy)phenyl)-1-(2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)-2-oxoethyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10856076.png)
![N-[(3R,4S)-3-hydroxyoxan-4-yl]-7-[[4-(1-methyltriazol-4-yl)phenyl]methyl]furo[3,2-b]pyridine-5-carboxamide](/img/structure/B10856084.png)
![3-[[2-(3,4,5-trimethoxyanilino)-7H-purin-6-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10856097.png)

![(3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate](/img/structure/B10856103.png)
![2-Methyl-6-{[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methoxy}-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B10856106.png)

![2-(2,2-difluoropropyl)-5-[1-(2-fluoro-6-methylphenyl)piperidin-4-yl]-7-[[2-(trifluoromethyl)phenyl]methyl]-4H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B10856115.png)
